TAK-901 is characterized as a multi-targeted agent with a primary and well-characterized role in inhibiting mitotic kinases.
The following diagram illustrates the primary mechanism of action of this compound and its downstream cellular effects.
This compound inhibits Aurora kinases and other targets, leading to multiple anti-cancer effects.
Extensive preclinical studies and early-stage clinical trials have been conducted to evaluate the efficacy and safety of this compound.
This compound demonstrated broad anti-proliferative activity across a wide panel of human cancer cell lines. The table below summarizes its potency in various cell models.
| Cancer Cell Line / Model | This compound Activity / EC₅₀ |
|---|---|
| A2780 (Ovarian) | 0.085 µM [1] |
| A549 (Lung) | 0.13 µM [1] |
| HT29 (Colon) | 0.062 µM [1] |
| PC3 (Prostate) | 0.19 µM [1] |
| U87MG (Glioblastoma) | Reduced viability, induced apoptosis [4] |
| Glioma Stem Cells (GSCs) | Reduced self-renewal, invasion, and viability [4] |
| A2780 Xenograft (Mice) | Tumor stasis for 30 days at 30-40 mg/kg [1] |
| AML MV4-11 Xenograft (Mice) | Tumor stasis for 30 days at 30-40 mg/kg [1] |
| Glioblastoma Xenograft (Mice) | Potently suppressed tumor growth [4] |
This compound advanced to Phase I clinical trials for evaluating safety and dosing. Key trials have been completed, but the drug has not progressed to later phases.
For researchers looking to work with this compound in a laboratory setting, here is a summary of key methodologies from the literature.
Recent studies have explored new mechanisms and potential applications for this compound beyond its known Aurora kinase targets.
TAK-901 is a potent, multitargeted, small-molecule inhibitor derived from a novel azacarboline kinase hinge-binder chemotype. Its primary mechanism involves time-dependent, tight-binding inhibition of Aurora B kinase [1] [2].
The table below summarizes key quantitative data from biochemical and cellular assays:
| Parameter | Description / Value |
|---|---|
| Primary Target & Mechanism | Multitargeted Aurora B kinase inhibitor; time-dependent, tight-binding [1] [2] |
| Biochemical IC₅₀ | Aurora A: 21 nM; Aurora B: 15 nM [2] |
| Other Kinases Inhibited | FLT3, FGFR2, JAK3 (1.2 nM), c-Src (1.3 nM), CLK2, FGR, YES1 (<2.0 nM) [1] [2] |
| Cellular Proliferation IC₅₀ | 40 - 500 nM (across various human cancer cell lines) [1] |
| Cellular Phenotypic Effects | Suppression of histone H3 phosphorylation; induction of polyploidy [1] [3] |
| Dissociation Half-life (Aurora B-INCENP) | 920 minutes [2] |
| Affinity Constant (Kᵢ) | 0.02 nM (for Aurora B-INCENP) [2] |
Here are the methodologies used to characterize this compound's activity and mechanism, which you can adapt for related research.
A synthetic lethal siRNA screen identified that depletion of B-cell lymphoma-extra large (BCL-xL) synergizes with this compound [3].
Synergistic mechanism of this compound and BCL-xL inhibition [3]
This compound demonstrated potent activity against various human solid tumor and leukemia models in vivo [1]. Based on this strong preclinical profile, this compound entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors or hematologic malignancies [2]. The most recent information available from the searched clinical trial registries indicates that these trials have been Completed, with no results posted and no evidence of progression to later-phase trials [2].
Preclinical studies have elucidated the multi-faceted anti-tumor effects of TAK-901 across different cancer types.
In Glioblastoma (GBM): Research showed that this compound significantly inhibits the growth of both traditional GBM cell lines and hard-to-treat glioma stem cells (GSCs). The compound reduced cell viability, induced apoptosis (programmed cell death), and impaired the cells' ability to self-renew, migrate, and invade [1] [2]. In vivo, using orthotopic xenograft mouse models, this compound treatment considerably inhibited tumor growth [1] [2]. A key discovery was that this compound exerts its effects by suppressing SREBP1-mediated lipid metabolism, a crucial pathway for cancer cell growth and survival. Overexpression of SREBP1 was shown to partially rescue the cells from this compound-induced death, confirming the importance of this pathway [1] [2].
In Prostate Cancer: A 2025 study identified this compound as a novel EPHA2 inhibitor, suggesting a dual-targeting capability. In this context, this compound induced apoptosis and cell cycle arrest, presenting a potential therapeutic strategy against this malignancy [3].
The following methodologies are compiled from the cited research to illustrate how the biological effects of this compound were evaluated.
| Investigation Area | Key Assays & Protocols |
|---|
| Cell Viability & Proliferation | • Cell Viability Assays: Used to measure the reduction in viable cells after this compound treatment [1]. • Clonogenic/Self-renewal Assays: Assessed the ability of single cells to form colonies or neurospheres, demonstrating inhibition of cancer stemness [1] [2]. | | Cell Death & Cell Cycle | • Apoptosis Assays: Quantified the percentage of cells undergoing programmed cell death (e.g., via flow cytometry) [1]. • Cell Cycle Analysis: Employed to confirm this compound-induced cell cycle arrest [1]. • Live/Dead Staining: Used fluorescent dyes to visually distinguish live cells from dead cells [1]. | | Mechanistic & Functional Studies | • Western Blotting: Analyzed protein expression and phosphorylation (e.g., phospho-Histone H3, SREBP1/2 cleavage) [1] [2]. • RNA-seq & RT-qPCR: Identified downstream pathways (e.g., lipid metabolism) and validated gene expression changes [1]. • Transwell & 3D Invasion Assays: Evaluated the inhibitory effect of this compound on cell migration and invasion [1]. | | In Vivo Efficacy | • Orthotopic Xenograft Models: Patient-derived GBM cells were implanted into the brains of mice. This compound was administered, and tumor growth was monitored via in vivo imaging (e.g., bioluminescence) to assess therapeutic efficacy [1]. |
The following diagram synthesizes the key mechanistic pathways of this compound as described in the preclinical studies, illustrating how its inhibition of Aurora kinases leads to anti-tumor effects.
This compound inhibits Aurora kinases, disrupting mitosis and lipid metabolism, leading to cancer cell death.
The table below summarizes the primary known targets and functions of this compound based on the search results.
| Target/Pathway | Documented Action of this compound | Biological Consequence |
|---|---|---|
| Aurora Kinase B | Potent inhibitor [1] [2] [3] | Disrupts mitosis, causes polyploidy, suppresses histone H3 phosphorylation [3]. |
| Ephrin Receptor A2 (EphA2) | Antagonist [4] [1] | Investigated as a therapeutic strategy against cancers like prostate cancer [4]. |
| ATR-CHK1 Signaling Pathway | No established activating relationship | The pathway is a target in cancer therapy, but no sources connect it to this compound activation [5]. |
| Lipid Metabolism (via SREBP1) | Downregulates pathway [3] | Suppresses fatty acid metabolism and cholesterol homeostasis, inhibiting tumor growth [3]. |
Research indicates that this compound's anticancer effects are mediated through the inhibition of Aurora B. One study on glioblastoma found that its efficacy is linked to the suppression of the lipid metabolism regulator SREBP1, not the activation of CHK1 [3].
The key experiments establishing this compound's mechanism involved a range of cell-based and molecular assays.
The table below outlines the main experimental approaches used to characterize this compound's effects.
| Assay Category | Specific Methods | Key Findings/Output |
|---|---|---|
| Cell Viability & Proliferation | MTT assays, live/dead assays, SRB assays, in vivo orthotopic xenograft mouse models [3] [6] | This compound significantly reduced cell viability and inhibited tumor growth in vivo [3]. |
| Cell Death & Cell Cycle Analysis | Cell apoptosis assays, cell cycle analysis (flow cytometry) [3] | Induced apoptosis and caused cell cycle arrest [3]. |
| Functional Phenotypic Assays | Transwell assays, 3D cell invasion assays, neuro-sphere formation, self-renewal assays [3] | Reduced migration, invasion, and self-renewal capability of cancer cells [3]. |
| Mechanistic & Molecular Profiling | RNA-seq, RT-qPCR, Western blotting, lipid measurements [3] | Downregulation of SREBP1 and key lipid metabolism genes; reduced phosphorylation of histone H3 [3]. |
The following diagram illustrates a typical integrated experimental pipeline used in these studies, from initial screening to mechanistic validation.
Integrated experimental workflow for mechanistic studies.
The available information does not support the idea that this compound activates the CHK1 pathway. Instead, the CHK1 pathway is typically inhibited as a strategy in cancer therapy to disrupt DNA damage repair in cancer cells [5] [7] [6].
If your research specifically requires a CHK1 pathway activator, you may need to investigate other compounds or mechanisms.
TAK-901's effect on the cell cycle is a two-pronged attack, targeting both the core mitotic machinery and cancer's metabolic dependencies.
Primary Mechanism: Aurora B Kinase Inhibition this compound is a multitargeted, tight-binding inhibitor with potent activity against Aurora B kinase [1]. Aurora B is the enzymatic component of the Chromosomal Passenger Complex (CPC) and is essential for accurate chromosome segregation and cytokinesis [2].
Novel Mechanism: Suppression of SREBP1-Mediated Lipid Metabolism Recent studies in Glioblastoma (GBM) models reveal that this compound's anti-cancer activity extends beyond direct mitotic disruption. The drug downregulates the expression and activation of the transcription factor Sterol Regulatory Element-Binding Protein 1 (SREBP1) [3] [4]. SREBP1 is a master regulator of genes involved in fatty acid synthesis. By blocking this pathway, this compound cripples the enhanced lipogenesis that GBM cells rely on for energy, membrane components, and signaling molecules. This metabolic reprogramming contributes significantly to reduced cell viability and induced apoptosis [4]. The following diagram illustrates the integrated signaling pathway of this compound.
Integrated signaling pathway of this compound showing dual mitotic and metabolic mechanisms.
To evaluate this compound's effects, researchers employ a suite of standard and advanced assays. Here are the methodologies for key experiments cited.
| Assay Type | Key Protocol Details | Readout / Analysis |
|---|
| Cell Viability (e.g., MTT, CellTiter-Glo) [3] | Cells treated with this compound for 72 hours. | Luminescence or absorbance measured. IC50 values calculated. | | Cell Cycle Analysis [3] | Cells fixed, treated with RNase, and stained with Propidium Iodide (PI). | DNA content analyzed by flow cytometry. Percentage of cells in G1, S, and G2/M phases determined. | | Cell Apoptosis Assay [3] | Cells stained with Annexin V and PI. | Early and late apoptotic cells distinguished and quantified by flow cytometry. | | Western Blotting (Mechanistic Studies) [3] [4] | Protein lysates subjected to SDS-PAGE, transferred to membranes, and probed with specific antibodies. | Antibodies used: • Phospho-Histone H3 (Ser10) (Aurora B activity) • SREBP-1 (lipid metabolism pathway) • β-actin (loading control). | | RNA Sequencing (Transcriptomic Analysis) [3] | Total RNA extracted from this compound treated vs. control cells. Library preparation and sequencing. | Differential gene expression analysis (e.g., KEGG, GO enrichment) to identify downstream pathways like lipid metabolism. |
TAK-901 is a small molecule with the chemical formula C₂₈H₃₂N₄O₃S and a molecular weight of 504.64 g/mol [1]. Its core structure is based on an azacarboline scaffold, which functions as the kinase hinge-binder [2].
The compound is a tight-binding, time-dependent inhibitor that shows slow dissociation from its target, particularly from the Aurora B-INCENP complex, with a dissociation half-life of 920 minutes and an affinity constant of 0.02 nM [1].
Primary Kinase Inhibition Profile [1] [3] [4]
| Target | IC₅₀ (nM) | Cellular Activity |
|---|---|---|
| Aurora B | 15 - 17 | Potent (Primary Target) |
| Aurora A | 21 | Potent |
| FLT3 | Information Missing | Potent in cells |
| FGFR2 | Information Missing | Potent in cells |
| c-Src | 1.3 nM (Biochem.) | 20-fold weaker in cells |
| JAK3 | 1.2 nM (Biochem.) | Submicromolar in pathway |
| CLK2 | <2.0 nM (Biochem.) | Information Missing |
The primary cellular effect of this compound is the suppression of Aurora B activity, measured by the inhibition of histone H3 phosphorylation (EC₅₀ of 0.16 μM in PC3 cells) [3]. This disruption leads to failed cytokinesis and the induction of polyploidy, ultimately inhibiting cell proliferation in a broad range of human cancer cell lines with IC₅₀ values typically between 40 and 500 nM [1] [2].
The biological characterization of this compound involved a suite of standardized assays to establish its potency and mechanism of action.
1. Kinase Activity Assays
2. Cell Proliferation Assays
1. Xenograft Model Studies
This compound has been utilized as a tool compound to explore Aurora kinase biology and therapeutic strategies beyond its primary anticancer activity.
Synergistic Lethality with BCL-xL Inhibition: A synthetic lethal siRNA screen identified that depletion or chemical inhibition of BCL-xL synergizes with this compound. The mechanism involves this compound inducing the activation of the pro-apoptotic protein BAX. This finding suggests a potential combination therapy strategy using Aurora B and BCL-xL inhibitors [5].
Efficacy in Glioblastoma and Metabolic Reprogramming: A 2022 study demonstrated that this compound reduces cell viability, self-renewal, and invasion in glioblastoma (GBM) cells and patient-derived glioma stem cells (GSCs). RNA-seq analysis revealed that this compound downregulates fatty acid metabolism and cholesterol homeostasis pathways by suppressing the expression and activation of the master lipid regulator SREBP1. Overexpression of SREBP1 alleviated this compound's effects, indicating that its anti-GBM activity is mediated, at least in part, by suppressing SREBP1-driven lipid metabolism [6].
This compound inhibits Aurora B and SREBP1, and synergizes with BCL-xL inhibition to induce apoptosis.
This compound advanced into Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics. The available information indicates that these trials have been completed.
No results from these trials are provided in the search results, and the drug remains an investigational compound that has not received FDA approval.
TAK-901 is a potent, small-molecule inhibitor that binds tightly and in a time-dependent manner to Aurora kinases [1].
| Parameter | Aurora A | Aurora B |
|---|---|---|
| Biochemical IC₅₀ | 21 nM [2] [3] | 15 nM [2] [3] |
| Cellular EC₅₀ (Histone H3 Phosphorylation) | Not a primary cellular target [1] | 160 nM (in PC3 prostate cancer cells) [2] [3] |
In cellular assays across a broad panel of human cancer cell lines, this compound inhibited cell proliferation, with IC₅₀ values ranging from 40 to 500 nM [2] [1]. The table below shows its activity in a selection of cell lines [3].
| Cell Line | Tissue Origin | EC₅₀ (μM) |
|---|---|---|
| A2780 | Ovarian Cancer | 0.085 |
| MES-SA | Uterine Sarcoma | 0.043 |
| H358 | Lung Cancer | 0.077 |
| HT29 | Colon Cancer | 0.062 |
| PC3 | Prostate Cancer | 0.19 |
| U87MG | Glioblastoma | Potent activity demonstrated [4] |
This compound exerts its effects by potently inhibiting Aurora B kinase activity, which disrupts critical mitotic processes [1].
While this compound is a multi-targeted inhibitor, its most potent cellular effects are on Aurora B, FLT3, and FGFR2, with much weaker activity against cellular Src and Bcr-Abl [2] [1]. It is also a substrate for the P-glycoprotein (PgP) drug efflux pump, which can reduce its efficacy in drug-resistant cells [3].
The primary assays used to characterize this compound are detailed below.
In vivo studies using rodent xenograft models demonstrated that this compound causes tumor stasis in an ovarian cancer (A2780) model and exhibits potent activity against several leukemia models [1] [3]. A 2022 study also highlighted its efficacy in inhibiting tumor growth in glioblastoma (GBM) orthotopic mouse models, where it was found to work partly by suppressing SREBP1-mediated lipid metabolism [4].
Based on this strong preclinical data, this compound advanced to Phase I clinical trials for patients with advanced solid tumors or hematologic malignancies [2] [5]. The trials have been completed, but no results have been publicly reported, and development appears to have halted at this stage.
TAK-901 is a potent, investigational, multi-targeted Aurora B kinase inhibitor. Preclinical studies have demonstrated its efficacy in suppressing tumor growth in various solid and hematological cancer models. Its effects are linked primarily to inhibiting Aurora B kinase, which causes mitotic defects and polyploidy, and more recently, to disrupting lipid metabolism in cancer cells.
The following table summarizes the key in vivo xenograft models used in this compound research:
| Cancer Type / Model | Host | Dosing Regimen | Key Findings & Efficacy | Primary Source |
|---|---|---|---|---|
| HCT116 Colorectal Cancer | Balb/c nude mice | 30 mg/kg, IV, twice daily for 2 days, weekly cycle [1] | 60% tumor growth inhibition by Day 12; reduced FLT-PET signal correlated with decreased cell proliferation [1] | [1] |
| A2780 Ovarian Cancer | Not specified (rodent) | Not fully detailed in available abstract [2] | Potent activity; complete tumor regression observed [2] | [2] |
| Glioblastoma (GBM) / Patient-Derived Xenografts | Mice (orthotopic models) | 30 mg/kg, Intraperitoneal (IP), every other day for 2 weeks [3] [4] | Considerable inhibition of GBM growth in vivo; suppression of SREBP1-mediated lipid metabolism [3] [4] | [3] [4] |
| Various Solid Tumors & Leukemias | Rodent xenografts | Not fully detailed in available abstract [2] | Potent activity against multiple human solid tumor types and several leukemia models [2] | [2] |
Here is a synthesis of the methodologies used in the cited studies.
This study focused on using imaging to monitor early tumor response.
This study investigated the novel mechanism of this compound involving lipid metabolism.
The tables below summarize the key biomarkers used to assess this compound's activity and efficacy in vivo.
Table 1: Direct Pharmacodynamic & Efficacy Biomarkers
| Biomarker | Measurement Technique | Biological Significance & Response to this compound |
|---|---|---|
| Tumor Volume/Growth | Caliper measurements, In vivo imaging | Direct measure of efficacy; significant growth inhibition observed in multiple models [1] [3] [2]. |
| Phospho-Histone H3 (Ser10) | Immunohistochemistry, Western Blot | Direct marker of Aurora B kinase activity; dose-dependent suppression is a primary pharmacodynamic response [1] [2]. |
| Polyploidy | Flow cytometry (on extracted cells) | Functional consequence of Aurora B inhibition; indicates failed cytokinesis and mitotic arrest [2]. |
| Ki67 | Immunohistochemistry | General marker of cell proliferation; expected to decrease with effective treatment [3] [4]. |
Table 2: Metabolic & Imaging Biomarkers
| Biomarker | Measurement Technique | Biological Significance & Response to this compound |
|---|---|---|
| FLT-PET Signal | Non-invasive PET imaging | Correlates with cellular proliferation; significantly reduced early in treatment (Day 4), making it a robust early response biomarker [1]. |
| FDG-PET Signal | Non-invasive PET imaging | Correlates with glucose metabolism; studies show no significant impact from this compound, indicating its effect is not mediated by glycolytic pathways [1]. |
| SREBP1 Expression & Activation | RNA-seq, RT-qPCR, Western Blot | Key transcription factor for lipid metabolism; expression and activation are downregulated by this compound, identifying a novel metabolic mechanism [3] [4]. |
The efficacy of this compound in xenograft models is driven by its on-target mechanism and newly discovered metabolic effects. The diagram below integrates these pathways.
1. Introduction to this compound this compound is an investigational, multitargeted small-molecule inhibitor derived from a novel azacarboline chemotype. Its primary mechanism of action is the potent, time-dependent, and tight-binding inhibition of Aurora B kinase, a key regulator of mitosis. It also inhibits Aurora A, though with slower dissociation kinetics from Aurora B. Preclinical data highlight its therapeutic potential across various human solid tumors and leukemia models, leading to its entry into Phase I clinical trials [1].
2. Key Experimental Findings and Data Summary The anti-proliferative effects of this compound have been characterized through multiple assays. The table below summarizes the core quantitative data from the literature:
Table 1: Summary of this compound Biochemical and Cellular Activity
| Parameter | Value / Result | Experimental Context |
|---|---|---|
| Aurora B (biochemical IC₅₀) | 15 nM | Inhibition of Aurora B-INCENP complex [2]. |
| Aurora A (biochemical IC₅₀) | 21 nM | Inhibition of Aurora A-TPX2 complex [2]. |
| Aurora B Dissociation Half-life | 920 minutes | Demonstrates very slow off-rate and tight-binding kinetics [2]. |
| Cellular Proliferation (IC₅₀ range) | 40 - 500 nM | Inhibition of cell proliferation across a panel of human cancer cell lines [1]. |
| Cellular Target Engagement (EC₅₀) | ~100 nM | Suppression of histone H3 phosphorylation (pHH3) in human cancer cells, a biomarker of Aurora B inhibition [1] [3]. |
| Other Potently Inhibited Kinases in Cells | FLT3, FGFR2 | Inhibition of autophosphorylation in cellular assays with IC₅₀ values close to that for cellular Aurora B inhibition [1]. |
In glioblastoma (GBM) research, this compound has shown significant efficacy. In vitro, it remarkably reduced cell viability, self-renewal, migration, and invasion, while inducing apoptosis and cell cycle arrest in GBM cells and glioma stem cells (GSCs). In vivo, treatment with this compound considerably inhibited GBM growth in orthotopic xenograft mouse models [3]. A key mechanistic study found that this compound downregulates the SREBP1-mediated lipid metabolism pathway, which is crucial for GBM growth [3].
1. Cell Proliferation Assay (General Protocol)
2. Biomarker Analysis: Histone H3 Phosphorylation (Ser10) Assay
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflow.
1. This compound Mechanism and Downstream Effects
2. Cell Proliferation & Biomarker Assay Workflow
This compound demonstrates potent anti-proliferative activity by disrupting mitosis through Aurora B inhibition. The provided protocols for cell proliferation and pHH3 biomarker analysis are robust methods to quantify its efficacy in vitro. Recent research in glioblastoma models reveals an additional mechanism of action via the suppression of SREBP1-mediated lipid metabolism, highlighting its potential in targeting cancer's metabolic dependencies [3].
Researchers should note that this compound is a multi-targeted inhibitor. While its primary cellular effects are attributed to Aurora B, FLT3, and FGFR2 inhibition, off-target effects should be considered when interpreting results [1] [2]. For in vivo studies, this compound has shown potent activity in xenograft models, with pharmacodynamic responses correlating with tumor drug retention [1].
The core mechanism of TAK-901 involves the potent inhibition of Aurora B kinase, which is the direct enzyme responsible for phosphorylating histone H3 at serine 10 (pH3 Ser10) [1] [2].
The following diagram illustrates this multi-faceted mechanism of action:
The tables below summarize key quantitative data from the literature to assist in your experimental design.
Table 1: Kinase Inhibition Profile of this compound This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound against various kinase targets. A lower value indicates greater potency [3] [2].
| Target Kinase | IC₅₀ Value | Note |
|---|---|---|
| Aurora B / INCENP | 1.8 - 15 nM | Primary cellular target; high potency. |
| Aurora A / TPX2 | 21 nM | Moderate potency. |
| VEGFR2 | 45 nM | Contributes to anti-angiogenic effects. |
| PDGFRβ | 62 nM | Contributes to anti-angiogenic effects. |
| c-Src | 1.3 nM | High biochemical potency, but weaker cellular activity. |
| JAK3 | 1.2 nM | High biochemical potency. |
| c-Abl | >1000 nM | Weak or no inhibition. |
Table 2: Cellular and In Vivo Efficacy of this compound This table summarizes the effective concentrations and doses of this compound in various experimental models [1] [2].
| Model / Readout | Effect | Concentration / Dose |
|---|---|---|
| HCT116 Cells (pH3 Ser10) | 90% reduction (EC₅₀ = 5.2 nM) | 20 nM, 6-hour treatment |
| General Cell Proliferation | Growth inhibition (IC₅₀) | 12 - 500 nM (varies by cell line) |
| MCF-7 Cells (Apoptosis) | 42% increase in Annexin V+ cells | 30 nM, 48-hour treatment |
| HUVEC Tube Formation | 70% inhibition (anti-angiogenesis) | 50 nM |
| HCT116 Xenograft (Mice) | 80% tumor growth inhibition | 30 mg/kg, oral, daily for 14 days |
Here is a detailed protocol for using this compound to inhibit histone H3 phosphorylation in vitro, adapted from referenced studies [1] [2].
This compound reliably inhibits histone H3 phosphorylation by specifically targeting Aurora B kinase. The provided protocol and data can serve as a robust starting point for your experiments. The most critical parameters for success are using low nanomolar concentrations (20-50 nM) and a treatment window of 6-24 hours, followed by validation via western blot.
I hope these detailed application notes are helpful for your research. Should you require further clarification on any of the protocols or wish to explore the in vivo models in greater depth, please feel free to ask.
This compound is an investigational, novel, multi-targeted inhibitor derived from an azacarboline chemotype. It functions as a tight-binding, time-dependent inhibitor of Aurora kinases, with a particular focus on Aurora B [1] [2]. Its mechanism leads to profound mitotic disruption and the induction of polyploidy, a state where cells contain more than two sets of chromosomes.
Key Mechanisms of Action:
Table 1: In Vitro Biochemical and Cellular Activity of this compound
| Parameter | Details |
|---|---|
| Reported IC₅₀ (Aurora A) | 21 nM [4] |
| Reported IC₅₀ (Aurora B) | 15 nM [4] |
| Cellular Proliferation IC₅₀ | 40 - 500 nM (across various human cancer cell lines) [1] [2] |
| Key Cellular Phenotype | Suppression of histone H3 phosphorylation; induction of polyploidy [1] [2] |
| Other Potent Cellular Targets | FLT3, FGFR2 [1] [2] |
Anti-tumor Efficacy:
Novel Mechanism: Suppression of Lipid Metabolism: Recent research in glioblastoma models has uncovered a key downstream pathway. RNA-seq analysis showed that this compound downregulates the SREBP1-mediated lipid metabolism pathway [3] [5]. SREBP1 is a master transcription factor regulating genes involved in fatty acid and cholesterol synthesis. Crucially, overexpression of SREBP1 alleviated the suppressive effects of this compound on cell viability and apoptosis, providing evidence that this compound inhibits GBM growth, at least in part, by blocking this metabolic pathway [3] [5].
Table 2: Summary of Key In Vivo Findings for this compound
| Cancer Model | Reported Efficacy | Key Biomarker Observations |
|---|---|---|
| Ovarian Cancer (A2780) | Complete regression [1] | Pharmacodynamic responses consistent with Aurora B inhibition [1] |
| Glioblastoma (Orthotopic) | Significant inhibition of tumor growth [3] [5] | Downregulation of SREBP1 and lipid metabolism pathways [3] |
| Various Solid Tumors & Leukemia | Potent activity in multiple models [1] | Correlation with retention of this compound in tumor tissue [1] |
Below are detailed methodologies for key experiments demonstrating the efficacy and mechanism of this compound.
This protocol is used to detect this compound-induced polyploidy through DNA content measurement [3] [1].
This protocol measures the reduction in cell viability following this compound treatment [3].
This protocol outlines the assessment of this compound's anti-tumor activity in vivo [3] [1].
The following diagrams illustrate the molecular mechanism of this compound and the experimental workflow for profiling its activity.
Diagram 1: this compound induces polyploidy and suppresses cancer growth via dual mechanisms. This compound directly inhibits Aurora B kinase activity, leading to failed cytokinesis and polyploidy. Recent findings show it also downregulates SREBP1, suppressing lipid metabolism. These convergent pathways induce apoptosis and inhibit proliferation.
Diagram 2: Experimental workflow for profiling this compound activity. The process begins with in vitro biochemical and cellular assays to establish potency and phenotype, moves to in vivo xenograft models for efficacy confirmation, and concludes with mechanistic studies to elucidate downstream pathways like SREBP1-mediated lipid metabolism.
1. Introduction TAK-901 is an investigational small-molecule inhibitor derived from a novel azacarboline chemotype. Its primary characterized mechanism of action is the potent, time-dependent, and tight-binding inhibition of Aurora B kinase, a key regulator of mitosis. Preclinical data highlight its therapeutic potential across a diverse range of human cancers, including glioblastoma (GBM), ovarian cancer, and leukemia models [1] [2]. It has been shown to inhibit cell proliferation, induce apoptosis and cell cycle arrest, and suppress tumor growth in vivo [3] [1].
2. Mechanism of Action and Signaling Pathway this compound exerts its effects primarily by inhibiting Aurora kinases, which leads to disrupted mitosis and, subsequently, to the inhibition of cancer cell proliferation. Recent studies in glioblastoma have revealed a novel downstream mechanism involving the suppression of lipid metabolism.
The following diagram illustrates the interconnected mechanisms of this compound action:
3. Summary of Preclinical Anti-Tumor Efficacy The table below summarizes key quantitative data from preclinical studies on this compound's efficacy.
| Cancer Model | Assay/Model Type | Observed Effect | Dosage & Concentration | Reference |
|---|---|---|---|---|
| Various Human Cancer Cell Lines | Cell proliferation assay (BrdUrd/MTS) | Inhibition of cell proliferation | EC~50~: 40 - 500 nM | [1] [2] |
| Glioblastoma (GBM) Cells & Glioma Stem Cells (GSCs) | In vitro viability, apoptosis, cycle assays | Reduced viability, induced apoptosis/cycle arrest | In vitro concentration: Not specified in excerpts | [3] [4] |
| Orthotopic GBM Mouse Models | In vivo xenograft model | Considerable inhibition of tumor growth | In vivo dosage: Not specified in excerpts | [3] [4] |
| Ovarian Cancer (A2780) Xenograft | In vivo rodent xenograft | Complete tumor regression | Formulation: 12% Captisol, 25 mmol/L citrate, pH 3.0 Dosage: 5 μL/mg, twice daily (intravenous) | [1] [2] |
4. Key Experimental Findings
The following protocols are adapted from methods used in the cited research publications to evaluate this compound's activity.
1. In Vitro Cell Proliferation and Viability Assay This protocol is used to determine the half-maximal effective concentration (EC~50~) of this compound.
2. In Vivo Efficacy Study in Xenograft Models This protocol evaluates the anti-tumor activity of this compound in live animal models.
3. Investigating Mechanisms in Glioblastoma This workflow outlines the key experiments from recent studies for a deeper mechanistic investigation:
This compound is an investigational, novel, multitargeted small molecule inhibitor derived from a novel azacarboline kinase hinge-binder chemotype with time-dependent, tight-binding inhibition properties. As a multitargeted Aurora B kinase inhibitor, this compound represents a promising therapeutic approach for diverse cancer types, particularly solid tumors. The compound exhibits distinctive selectivity profiles across kinase families, demonstrating potent inhibition of Aurora B while showing significantly less activity against Aurora A in biochemical assays. This unique selectivity profile potentially translates to differentiated efficacy and safety compared to other Aurora kinase inhibitors [1].
Beyond its primary Aurora kinase targets, this compound has demonstrated potent activity against additional kinases in intact cells, including FLT3 and FGGR2, though it inhibits multiple kinases in biochemical assays. This targeted profile in cellular environments suggests potential advantages for specific therapeutic applications. This compound has entered phase I clinical trials in patients with a diverse range of cancers, marking its transition from preclinical to clinical development [1]. The pharmacological profile of this compound supports its investigation as a potential therapeutic agent for solid tumors, with compelling evidence from multiple in vivo models warranting standardized study approaches.
This compound primarily functions as a potent Aurora B kinase inhibitor with a distinctive binding mechanism characterized by time-dependent, tight-binding kinetics. Aurora B, encoded by the AURKB gene located on chromosome 17p13.1, serves as an enzymatic component of the Chromosomal Passenger Complex (CPC), which ensures faithful chromosome segregation and promotes correct biorientation of chromosomes on the mitotic spindle [2] [3]. The compound exhibits differential inhibition across Aurora kinase family members, showing significantly greater potency against Aurora B compared to Aurora A. This selective profile potentially translates to improved therapeutic index in clinical applications [1].
At the molecular level, this compound binds to the ATP-binding pocket of Aurora B, competitively inhibiting adenosine triphosphate (ATP) binding and subsequent autophosphorylation and kinase activation. This binding disrupts the catalytic activity of the kinase domain, which consists of an N-terminal β-stranded lobe and a C-terminal α-helical lobe connected by a flexible hinge region that enables active kinase conformation. Inhibition of Aurora B by this compound leads to suppression of histone H3 phosphorylation at Ser10, a well-established biomarker of Aurora B activity, and induces polyploidy in treated cancer cells [1] [4].
Recent investigations have revealed that this compound exerts additional antitumor mechanisms beyond Aurora kinase inhibition. In glioblastoma models, this compound significantly downregulates the SREBP1-mediated lipid metabolism pathway, suppressing key lipid metabolism genes including those involved in fatty acid synthesis and cholesterol homeostasis [4] [5]. This metabolic regulation represents a novel mechanism contributing to this compound's antitumor efficacy, particularly in energy-dependent cancer cells reliant on enhanced lipogenesis.
The diagram below illustrates the dual mechanisms of this compound action:
This compound has demonstrated broad-spectrum antitumor activity across multiple human solid tumor xenograft models in preclinical studies. The compound exhibited particularly potent activity against ovarian cancer A2780 models, where complete regression was observed following treatment [1]. Additionally, this compound displayed significant efficacy against various other solid tumor types in rodent xenografts, highlighting its potential as a therapeutic agent for diverse oncology indications.
In glioblastoma (GBM) models, this compound remarkably inhibited tumor growth in orthotopic xenograft mouse models, demonstrating its ability to cross the blood-brain barrier and exert activity against central nervous system tumors. The compound significantly reduced cell viability, self-renewal capacity, migration, and invasion capabilities of both conventional GBM cell lines and patient-derived glioma stem cells (GSCs), while inducing apoptosis and cell cycle arrest [4] [5]. This comprehensive antitumor activity positions this compound as a promising candidate for further investigation in solid tumor malignancies.
Table 1: In Vivo Efficacy of this compound Across Solid Tumor Models
| Tumor Model | Dosing Regimen | Treatment Duration | Key Findings | Reference |
|---|---|---|---|---|
| Ovarian Cancer A2780 | Not specified | Not specified | Complete regression observed | [1] |
| Glioblastoma Orthotopic Xenografts | Not specified | Not specified | Significant inhibition of tumor growth; Reduced GSC self-renewal | [4] [5] |
| Various Solid Tumor Xenografts | Not specified | Not specified | Potent activity against multiple human solid tumor types | [1] |
This compound treatment induces consistent pharmacodynamic responses correlating with Aurora B inhibition and compound retention in tumor tissue. Key measurable biomarkers include:
Table 2: Pharmacodynamic Biomarkers for this compound Response Monitoring
| Biomarker | Detection Method | Biological Significance | Time Course |
|---|---|---|---|
| Phospho-Histone H3 (Ser10) | Western blot, IHC | Direct measure of Aurora B inhibition | Early (24-48 hours) |
| Polyploidy | Flow cytometry, Karyotyping | Mitotic disruption and failed cytokinesis | Mid-term (48-72 hours) |
| SREBP1 cleavage | Western blot | Lipid metabolism pathway disruption | Mid-term (72-96 hours) |
| Lipid metabolism genes | RT-qPCR, RNA-seq | Downstream metabolic effects | Late (96+ hours) |
Rodent xenograft models represent the established standard for evaluating this compound efficacy in solid tumors. Researchers should employ immunodeficient mice (e.g., BALB/c nu/nu or similar strains) to accommodate human tumor cell implantation. The selection of appropriate tumor models should align with research objectives, with the following considerations:
Tumor cells should be implanted according to model-specific protocols, allowing establishment of palpable tumors (typically 50-100 mm³) before randomization into treatment and control groups.
Based on preclinical evidence, the following dosing strategy is recommended:
Treatment duration should extend for multiple cycles (typically 2-4 weeks) with continuous monitoring of tumor growth and animal well-being.
A comprehensive study design should include the following experimental groups:
Group sizes should provide sufficient statistical power, typically n=6-10 animals per group, with randomization based on initial tumor volume to ensure equivalent distribution across groups.
This compound formulation requires careful preparation to ensure stability, bioavailability, and reproducible dosing. While specific formulation details weren't provided in the available literature, the following protocol represents a standardized approach for small molecule kinase inhibitors:
Dosing solutions should be prepared fresh daily or stability-tested if prepared in advance, with records maintained for formulation details, storage conditions, and administration times.
Tumor growth monitoring should follow standardized protocols for accurate efficacy assessment:
Response criteria should be defined prospectively, typically including:
Endpoint analyses require proper tissue collection and processing for downstream applications:
Pharmacodynamic assessments should employ multiple complementary techniques:
The experimental workflow for assessing this compound efficacy and mechanisms is summarized below:
Determining the optimal biological dose for this compound requires careful consideration beyond maximum tolerated dose. Researchers should:
Successful biomarker implementation enhances study value and interpretation:
Comprehensive data analysis should incorporate multiple dimensions:
These Application Notes and Protocols provide a comprehensive framework for evaluating this compound in solid tumor in vivo models. The structured approach to study design, implementation, and analysis supports robust preclinical investigation of this multitargeted Aurora B kinase inhibitor. The integration of traditional efficacy endpoints with mechanism-based pharmacodynamic biomarkers enables thorough compound characterization and facilitates translational decisions.
Researchers should adapt these protocols to address specific research questions while maintaining core principles of appropriate model selection, controlled dosing, and multidimensional endpoint analysis. The consistent reporting of methodology details enhances reproducibility and enables cross-study comparisons, contributing to the collective understanding of this compound's therapeutic potential in solid tumors.
The combination of Aurora B and BCL-xL inhibitors represents a promising synthetic lethal strategy for cancer treatment. Aurora B kinase is crucial for chromosome segregation and cytokinesis, and its dysregulation is common in many cancers [1] [2]. The inhibitor TAK-901 potently targets Aurora B, leading to defective mitosis and the formation of polyploid cells. However, these polyploid cells often survive the initial treatment, limiting the therapeutic efficacy of this compound as a single agent [2].
Research has demonstrated that these this compound-induced polyploid cells are uniquely vulnerable to concurrent BCL-xL inhibition. Mechanistically, this compound treatment induces active BAX, a key pro-apoptotic protein. The anti-apoptotic protein BCL-xL normally protects cells from BAX-mediated apoptosis. Therefore, when BCL-xL is inhibited in the presence of this compound, the pathway to cell death is unblocked, leading to synergistic cancer cell killing [1] [2]. This combination effectively redirects the cellular response from survival and senescence towards apoptosis [3] [4].
SilencerSelect siRNAs targeting BCL2L1 (the gene encoding BCL-xL), BAX, BAK, and a non-targeting negative control are recommended [2].This protocol assesses the combined effect of this compound and a BCL-xL inhibitor on cell proliferation and determines the synergy of the combination.
CellTiter-Glo reagent equal to the volume of culture medium in each well.SynergyFinder and apply the Bliss Independence model.This protocol uses siRNA-mediated gene knockdown to validate the genetic interaction between AURKB and BCL2L1.
Lipofectamine RNAiMAX transfection reagent in serum-free medium and incubate for 5 minutes.SilencerSelect siRNAs (e.g., targeting BCL2L1, BAX, or non-targeting control) to a final concentration of 10 nM.CellTiter-Glo assay as described in Protocol 1 [2].This protocol evaluates the induction of apoptosis and the underlying molecular mechanism.
Caspase-Glo 3/7 reagent to each well.| Experiment | Key Readout | Expected Result with Combination | Biological Interpretation |
|---|---|---|---|
| Viability & Synergy | Cell Viability (% Control), Bliss Score | Significant reduction in viability; Bliss score > 10 [6] | Synergistic cell death |
| Genetic Validation | Cell Viability after siRNA + this compound | Enhanced sensitivity with BCL2L1 knockdown [2] | Confirms BCL-xL as a synthetic lethal partner |
| Apoptosis Assay | Caspase-3/7 Activity (Luminescence) | Strong increase in luminescence [2] [3] | Induction of mitochondrial apoptosis |
| Mechanistic Studies | Levels of Active BAX (6A7 IP) | Increased BAX activation [1] [2] | Elucidation of molecular mechanism |
The following diagrams illustrate the experimental workflow and the underlying molecular mechanism of the combination therapy.
Purpose: This document provides a standardized protocol for fluorometrically measuring caspase-3/7 activity, a key executioner phase of apoptosis. This assay is useful for evaluating the efficacy of novel therapeutic compounds, such as EPHA2 inhibitors [1].
Introduction: Caspase-3 and -7 are effector caspases critical for apoptosis execution, cleaving substrates after the Asp-Glu-Val-Asp (DEVD) sequence [2] [3] [4]. This assay uses cell lysates and a fluorogenic DEVD-containing substrate. Upon cleavage by active caspase-3/7, a fluorescent product is released, proportional to apoptotic activity [2] [3].
This protocol is adaptable for different fluorescent plate readers.
Reagent Setup: Prepare the reaction mix per sample as follows. Volumes can be scaled for multiple replicates. | Component | Volume | Notes | | :--- | :--- | :--- | | Assay Buffer | 50 µL | | | Caspase-3/7 Substrate | 0.5 µL | Typically a 200X stock [3] | | Clarified Cell Lysate | 50 µL | Use 100-200 µg of total protein [2] | | Total Volume | ~100 µL | |
Execution:
The table below summarizes key parameters from commercially available kits and published methods.
| Assay Parameter | Caspase-3 Kit (Cell Signaling) | Caspase-3/7 Kit (STEMCELL) | Protocol Notes |
|---|---|---|---|
| Detection Method | Fluorometric | Fluorometric | Compatible with fluorescent plate readers [2] [3] [4]. |
| Substrate | Ac-DEVD-AMC | Z-DEVD-Rh 110-DVED-Z | Both are cleaved by caspase-3/7 [2] [3]. |
| Ex/Emm (nm) | 380 / 420-460 | 500 / 522 | |
| Sample Input | 0.5-2x10^5 cells/well or 100 µg lysate protein | Not specified | Titrate cell number/lysate concentration for optimal signal [2]. |
| Key Specificity Note | Also detects caspase-7 activity | Detects caspase-3/7 activity | The DEVD sequence is a target for both caspases [2] [3]. |
The following diagrams illustrate the biological context and experimental steps.
This diagram shows the role of caspase-3/7 in apoptosis. Death signals activate initiator caspases (e.g., caspase-8/-9), which in turn cleave and activate executioner caspases-3/7. These executioners then cleave cellular substrates, leading to apoptotic cell death [5] [6] [4].
This flowchart outlines the key steps in the protocol, from cell treatment to data analysis.
Table 1: Basic Physicochemical and Biochemical Properties of this compound
| Property | Description / Value |
|---|---|
| CAS Number | 934541-31-8 [1] [2] [3] |
| Molecular Formula | C₂₈H₃₂N₄O₃S [1] [3] [4] |
| Molecular Weight | 504.64 g/mol [1] [3] [4] |
| Primary Targets | Aurora A (IC₅₀ = 21 nM), Aurora B (IC₅₀ = 15 nM) [1] [2] [3] |
| Appearance | Off-white to light yellow solid [1] |
| Solubility (DMSO) | 65 - 101 mg/mL (~128 - 200 mM) [1] [3] |
Table 2: Stock Solution Preparation, Storage, and Handling
| Aspect | Protocol Details |
|---|---|
| Recommended Solvent | DMSO. Solutions are commonly prepared at a concentration of 10-100 mM [1] [3] [4]. |
| Preparation Notes | May require warming and brief ultrasonication to fully dissolve [5]. Use fresh, moisture-absorbing DMSO to avoid solubility issues [1] [3]. |
| Storage Conditions | Powder: Desiccate at -20°C [1] [4]. Stock Solution: Aliquot and store at -80°C for long-term storage (up to 2 years) or at -20°C for shorter periods (1 month to 1 year) [1] [4]. | | Stability | Avoid repeated freeze-thaw cycles. It is recommended to prepare small, single-use aliquots [4]. |
This protocol is used to determine the antiproliferative effects of this compound across various cancer cell lines [2].
These methods are used to understand the mechanism of action of this compound, which involves cell cycle arrest and induction of apoptosis [2] [6].
Cell Cycle Analysis by Propidium Iodide (PI) Staining:
Apoptosis Detection by Annexin V/PI Staining:
This protocol confirms the inhibition of Aurora B kinase activity by measuring the phosphorylation of its substrate [2] [6].
The following diagram illustrates the logical flow of key in vitro experiments and the expected outcomes that demonstrate this compound's mechanism of action.
This compound has shown efficacy in rodent xenograft models. Here are common formulation and dosing strategies.
Table 3: In Vivo Formulation and Dosing Strategies for this compound
| Route | Example Formulation | Dosing Regimen (Example) | Reported Efficacy |
|---|---|---|---|
| Intravenous (IV) | Not fully detailed in results; likely Captisol-based for clinical trials [7]. | 30-40 mg/kg/injection, twice daily on 2 consecutive days per week [1] [2]. | Tumor stasis in A2780 and AML MV4-11 models [1]. |
| Oral (PO) | Suspension in 0.5% CMC-Na [2] [8]. | 30-40 mg/kg, administered via oral gavage once daily for 14-18 days [2]. | ~80% tumor growth inhibition in HCT116 and HT-29 xenografts [2]. |
| Purpose / Assay Type | Cell Lines / Models | Recommended Concentration | Key Findings / Effects |
|---|---|---|---|
| General Anti-proliferation [1] [2] | Various human cancer cell lines (e.g., PC3 prostate cancer, HL60 leukemia, GBM cell lines, Glioma Stem Cells (GSCs)) | IC₅₀: 40 - 500 nM | Inhibits cell proliferation [1] [2]. |
| Cell Cycle Arrest (G2/M Phase) [1] [3] | HCT116 colorectal cancer | 20 nM for 24 hours | Significant increase in G2/M phase (from 16% to 62%); induces polyploidy [1] [3]. |
| Induction of Apoptosis [1] [3] | MCF-7 breast cancer | 30 nM for 48 hours | 42% increase in annexin V-positive cells; increased cleaved caspase-3 and PARP [3]. |
| Target Inhibition (Biomarker) [1] [3] | HCT116 cells | 2 - 50 nM for 6 hours | Dose-dependent reduction of phospho-histone H3 (Ser10) (90% reduction at 20 nM) [3]. |
| Inhibition of Stem Cell Phenotype [1] | Patient-derived Glioma Stem Cells (GSCs) | Not specified (effects observed) | Reduces cell viability, self-renewal, migration, and invasion [1]. |
Here is a detailed methodology for a standard anti-proliferation assay, which can be adapted for other endpoints like cell cycle analysis or apoptosis.
This protocol uses the CellTiter-Glo luminescent method to measure ATP levels as an indicator of viable cells.
1. Cell Seeding:
2. Compound Treatment:
3. Viability Measurement:
4. Data Analysis:
This compound exerts its effects by inhibiting Aurora kinases, which are key regulators of mitosis. The following diagram illustrates the primary signaling pathway and cellular consequences of this compound treatment.
The table below summarizes the key physicochemical and solubility data for TAK-901 from supplier specifications and a foundational research article.
| Property | Details |
|---|---|
| Molecular Weight | 504.64 g/mol [1] [2] |
| CAS Number | 934541-31-8 [3] [1] [2] |
| Chemical Formula | C₂₈H₃₂N₄O₃S [1] [2] |
| Physical Form | Off-white to light yellow solid [1] |
| Purity | Typically ≥98% [3] |
| Solubility in DMSO | ~65 mg/mL (128.80 mM) [1] ~93 mg/mL (184.29 mM) [2] | | Recommended Solvent | DMSO [1] [2] [4] | | Solubility in Ethanol | < 1 mg/mL (insoluble or slightly soluble) [2] |
For preparing your stock solution, here is a standard preparation table based on the solubility data. Sonication is highly recommended to aid dissolution and ensure a homogeneous solution [1] [2].
| Desired Concentration | Amount of this compound per 1 mL of DMSO |
|---|---|
| 10 mM | 5.05 mg [1] |
| 50 mM | 25.23 mg [1] |
| 100 mg/mL | 100 mg [2] |
The process for preparing a working solution can be summarized in the following workflow:
What is the maximum recommended stock concentration? You can prepare stock solutions as high as 93-100 mg/mL in DMSO, but for most cellular assays, a 10-50 mM stock is standard and practical for further dilution.
The solution isn't clearing during preparation. What should I do? Ensure you are using fresh, anhydrous DMSO. Gently warming the tube with your hand or in a lukewarm water bath (below 37°C) during sonication can help. Avoid excessive heating to prevent compound degradation.
How should I store the stock solution and what is its shelf life? Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. When stored at -80°C, the solution is stable for approximately 2 years; at -20°C, it is stable for about 1 year [1].
My experiments involve cellular assays. What critical step must I remember? Always dilute the DMSO stock solution into your aqueous assay buffer or cell culture medium. Ensure the final DMSO concentration is kept low (typically ≤0.1%) to avoid solvent cytotoxicity.
Where can I find the original biological characterization of this compound? The foundational research article "Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor" was published in Molecular Cancer Therapeutics in 2013 [5].
TAK-901 is a multi-targeted investigational inhibitor that acts as a potent, time-dependent, tight-binding inhibitor of Aurora B kinase [1]. Its mechanism leads to a vulnerable polyploid state through a defined process.
The polyploid cells induced by this compound are synthetically lethal with inhibition of the anti-apoptotic protein BCL-xL [2] [3]. This compound induces the activation of the pro-apoptotic protein BAX. BCL-xL normally protects cells from BAX-dependent apoptosis; therefore, inhibiting BCL-xL in the context of this compound treatment leads to pronounced cell death [2] [3].
For your experimental work, here are the key methodologies and quantitative data from the literature.
This is a standard method to assess the overall anti-proliferative effect of this compound [3] [4].
To confirm the synergy between this compound and BCL-xL inhibitors (e.g., ABT-263) [3]:
The table below summarizes efficacy data from various human cancer models.
| Cancer Model / Cell Line | Assay / Model Type | Key Finding | Reported EC50 / Effect |
|---|---|---|---|
| Various Human Cancer Cell Lines [1] | Cell Proliferation | This compound inhibited cell proliferation | 40 to 500 nmol/L |
| Ovarian Cancer (A2780) Model [1] | Rodent Xenograft | This compound exhibited potent activity; complete regression observed | Complete regression |
| Multiple Leukemia Models [1] | Rodent Xenograft | This compound displayed potent activity | Potent activity |
| Glioblastoma (GBM) Cell Lines & Glioma Stem Cells (GSCs) [4] | Orthotopic Xenograft Mouse Model | This compound inhibited GBM growth in vivo; also reduced cell viability, self-renewal, migration, and induced apoptosis in vitro | Significant tumor growth inhibition |
Q1: My CellTiter-Glo assay shows high variability after this compound treatment. What could be the cause?
Q2: I want to confirm the on-target effect of this compound in my cells. What is the best method?
Q3: Why should I consider combining this compound with a BCL-xL inhibitor?
Q4: Are there other vulnerabilities in this compound-induced polyploid cells beyond BCL-xL?
The limited efficacy of single-target Aurora B inhibitors is often due to cancer cells activating compensatory survival pathways. The table below summarizes validated combination strategies from recent studies.
| Combination Partner | Cancer Model | Proposed Mechanism of Synergy | Key Experimental Evidence | Citations |
|---|---|---|---|---|
| ZAK Kinase Inhibition | Triple-Negative Breast Cancer (MDA-MB-231) | Inhibits redundant survival pathways; creates synthetic lethality by disrupting cross-talk between p53 and p38 MAPK pathways. | Validated by combinatorial siRNA, CRISPR/Cas9, and drug screens; network pharmacology modeling predicted the synergy. | [1] |
| Radiotherapy | Colorectal Cancer (SW620 cells) | Aurora B inhibition enhances radiation-induced cancer cell death; likely involves the Aurora B-Survivin pathway. | Low-dose Aurora B inhibitor (CCT137690) pretreatment dramatically enhanced apoptosis after low-dose radiation. | [2] |
| Conventional Chemotherapy | Pancreatic & Colon Cancer | Sequential administration of AZD1152 before chemoagents (gemcitabine, oxaliplatin) enhances effectiveness, leading to polyploidy and apoptosis. | In vitro and in vivo xenograft models showed enhanced tumor growth inhibition with sequential scheduling. | [3] |
| Immune Checkpoint Inhibitors | Merkel Cell Carcinoma (MCC) | Aurora B is identified as a critical vulnerability, especially in virus-positive MCC; inhibition induces mitotic dysregulation and apoptosis. | High-throughput screening and RNAi screens identified AURKB as essential; AZD2811 nanoparticle formulation showed efficacy in preclinical models. | [4] |
To reliably test these combinations in preclinical models, standardized and validated experimental protocols are essential. The following workflow, based on a study combining an Aurora B inhibitor with radiotherapy, can be adapted for other combination partners.
Detailed Methodology:
A key reason for monotherapy failure is that cancer cells exploit bypass pathways. The following diagram illustrates a resistance mechanism and a strategic solution.
Troubleshooting Common Scenarios:
A promising strategy to overcome the limitations of inhibitors is the use of targeted protein degradation, e.g., with PROTACs.
Q1: What are the correct storage conditions for TAK-901 to ensure its stability?
This compound is a small molecule kinase inhibitor that requires specific storage conditions to maintain its stability and potency over time. The key parameters are summarized below.
| Parameter | Specification |
|---|---|
| Long-Term Storage | Desiccate at -20°C [1] |
| Short-Term Storage | 0°C [2] |
| Physical Form | Powder [1] |
| Purity | ≥98% [3] [2] |
| Solubility | 2 mg/mL (3.96 mM) in DMSO (requires ultrasonic treatment and warming) [1] |
Q2: How should I prepare and handle stock solutions of this compound?
Proper preparation of stock solutions is critical for experimental reproducibility. Please follow these guidelines:
Q3: I am encountering issues with my this compound experiment. What could be wrong?
The table below outlines common problems and their solutions.
| Problem | Possible Cause | Troubleshooting Solution |
|---|---|---|
| Low Solubility | Insufficient energy for dissolution. | Ultrasonicate while warming to 37°C. Pre-warm DMSO if needed [1]. |
| Product Adhered to Vial | Packaging reversed during transport. | Gently shake the vial until the powder falls to the bottom before opening [1]. |
| Loss of Activity | Improper storage, repeated freeze-thaw cycles, or contamination. | Store desiccated at -20°C, prepare single-use aliquots, and use aseptic technique [1]. |
This compound is a novel, potent multitargeted Aurora B kinase inhibitor (IC₅₀ = 1.8-15 nM) with additional activity against VEGFR2 and PDGFRβ. It exhibits minimal inhibitory activity against Aurora A, confirming its selectivity for Aurora B over other cell cycle-related kinases [3]. Its mechanism leads to the suppression of histone H3 phosphorylation, induction of G2/M cell cycle arrest, and ultimately, apoptosis in tumor cells [1] [3].
The following diagram illustrates the primary signaling pathway and cellular effects of this compound.
Key In Vitro Cellular Assays
The table below summarizes common protocols used to study this compound's effects. These methods are adapted from literature citing its biological characterization [3].
| Assay Type | Key Protocol Steps | Example Results & Interpretation |
|---|---|---|
| Antiproliferation [3] | Seed cells (e.g., HCT116) in 96-well plates (2x10³ cells/well). Treat with this compound (1-200 nM) for 72 hours. Measure viability with CellTiter-Glo reagent. | IC₅₀ range: 12-38 nM across various cancer lines. Calculated dose-response curve indicates potency. |
| Cell Cycle Analysis [3] | Treat cells (e.g., HCT116) with 20 nM this compound for 24h. Fix with ethanol, treat with RNase A, and stain with Propidium Iodide (PI). Analyze with flow cytometry. | Result: G2/M population increases from 16% (control) to 62%. Indicates cell cycle arrest. |
| Apoptosis Assay [3] | Treat cells (e.g., MCF-7) with 30 nM this compound for 48h. Stain with Annexin V-FITC and PI. Analyze with flow cytometry. | Result: 42% increase in Annexin V-positive cells. Confirms induction of programmed cell death. |
| Western Blot (Biomarker) [3] | Treat cells with this compound (2-50 nM) for 6h. Lyse cells, run SDS-PAGE, and probe with anti-phospho-Histone H3 (Ser10) antibody. | Result: Dose-dependent reduction in p-Histone H3 signal. Confirms on-target Aurora B inhibition. |
Key In Vivo Efficacy Model
The table below summarizes key in vitro and in vivo data for TAK-901 from a foundational 2013 preclinical study [1].
| Aspect | Description / Value | Experimental Context / Notes |
|---|---|---|
| Primary Target | Aurora B kinase | Multitargeted inhibitor; derived from a novel azacarboline chemotype [1]. |
| Mechanism of Action | Time-dependent, tight-binding inhibition of Aurora B. Suppresses histone H3 phosphorylation, induces polyploidy, and causes cell cycle arrest [1] [2]. | Consistent with the cellular consequences of Aurora B inhibition. |
| In Vitro IC₅₀ (Proliferation) | 40 to 500 nmol/L | Effective concentration across a panel of human cancer cell lines [1]. |
| In Vivo Efficacy | Potent activity in xenograft models; complete regression observed in an ovarian cancer (A2780) model [1]. | Activity correlated with pharmacodynamic responses and tumor tissue retention [1]. |
| Other Inhibited Kinases | FLT3, FGFR2, VEGFR2, PDGFRβ [1] [2]. | Based on intact cell and biochemical assays. Inhibition of VEGFR2 suggests potential anti-angiogenic effects [2]. |
The methodologies below are adapted from the literature and can serve as a starting point for your own experiments involving this compound [2].
This protocol measures the direct inhibition of Aurora B kinase by this compound.
This protocol determines the anti-proliferative effects of this compound on cancer cells.
This protocol assesses the impact of this compound on the cell cycle, typically leading to G2/M arrest and polyploidy.
The following diagram illustrates the primary mechanism of this compound and its downstream cellular effects, integrating findings from recent studies.
Based on the gathered information, here are answers to potential FAQs that researchers might have:
What is the clinical status of this compound? this compound has been evaluated in a Phase I clinical trial (NCT00923351) for patients with advanced solid tumors or lymphoma [3]. The trial was completed, and no further development has been reported, indicating that its clinical development was likely halted.
What is a key combination therapy suggested for this compound? A 2017 study identified a synthetic lethal interaction where polyploid cells induced by this compound become highly vulnerable to BCL-xL inhibition (e.g., by ABT-263) [4]. This suggests that combining an Aurora B inhibitor like this compound with a BCL-xL inhibitor could be a potent strategy to enhance cancer cell killing.
Does this compound have activity beyond cell cycle inhibition? Yes. A 2022 study in glioblastoma (GBM) found that this compound's antitumor activity is also linked to the suppression of a key metabolic regulator, SREBP1, and the subsequent inhibition of lipid metabolism pathways crucial for GBM growth [5].
| Strategy | Mechanism of Action | Key Findings & Rationale | Experimental Evidence |
|---|---|---|---|
| BCL-xL Inhibition (e.g., ABT-263) | TAK-901 induces active BAX, a pro-apoptotic protein. BCL-xL (an anti-apoptotic protein) in cancer cells protects them from this. Inhibiting BCL-xL makes cancer cells vulnerable to this compound-induced apoptosis [1]. | Creates synthetic lethality. The polyploid cells formed after this compound treatment are specifically vulnerable to BCL-xL inhibition, sparing normal cells that do not become polyploid [1]. | siRNA screening identified BCL-xL depletion as synergistic. Combination showed enhanced cell growth inhibition in cancer cell lines (e.g., HCT116) [1]. |
| Targeting Lipid Metabolism (SREBP1 Overexpression) | This compound suppresses SREBP1, a master regulator of lipid metabolism, in Glioblastoma (GBM). Overexpression of SREBP1 alleviates this compound-mediated cell death [2]. | Cancer cells, especially GBM, have reprogrammed lipid metabolism. Targeting this pathway with this compound selectively affects cancer cells dependent on it [2]. | SREBP1 overexpression reversed this compound-induced suppression of cell viability and apoptosis in GBM cells and glioma stem cells (GSCs) [2]. |
The effectiveness of these strategies relies on robust experimental assessment. The following workflow and methods are critical for evaluating cytotoxicity in your models.
The diagram below outlines a general workflow for evaluating the effects of this compound and combination treatments in your experiments.
Core Experimental Protocols:
Cell Viability/Proliferation Assays [1] [3]
Caspase-3/7 Activity Assay [1]
Analysis of Protein Expression and Conformation [1]
High Cytotoxicity in Normal Cell Controls:
Lack of Synergy in Combination with BCL-xL Inhibitor:
The following diagram illustrates the two main mechanisms of action for this compound discussed in the search results, which can be targeted to improve selectivity.
This compound is a multi-targeted small molecule inhibitor investigated in clinical trials for various advanced solid tumors and lymphoma [1] [2]. Its primary known mechanism is the inhibition of Aurora kinases, but recent studies have identified additional targets.
| Property | Description |
|---|---|
| Modality | Small Molecule [2] |
| Molecular Weight | 504.64 g/mol [3] |
| Chemical Formula | C₂₈H₃₂N₄O₃S [2] [3] |
| Primary Known Targets | Aurora Kinase B (AURKB), Aurora Kinase A (AURKA) [2] [3] |
| Novelly Identified Targets | EPHA2 (in prostate cancer), SREBP1 (in glioblastoma) [4] [5] |
| Clinical Status | Phase I (studies completed) [1] [2] |
This compound's anti-cancer effects are achieved through several interconnected mechanisms.
Primary Mechanism: Aurora Kinase Inhibition this compound is a potent, multi-targeted Aurora kinase inhibitor. It binds to and inhibits Aurora A and Aurora B, which are crucial serine/threonine kinases for cell cycle progression and mitosis [6]. This disruption leads to inhibition of histone H3 phosphorylation, defective chromosome segregation, and induction of G2/M phase cell cycle arrest and apoptosis [4] [5] [2].
Novel Mechanism 1: EPHA2 Targeting in Prostate Cancer A 2025 study revealed that this compound directly binds to and inhibits EPHA2, a receptor tyrosine kinase. Mutating the this compound binding sites on EPHA2 reversed its anti-proliferative effects, establishing EPHA2 as a critical target for this compound's action against prostate cancer [4].
Novel Mechanism 2: SREBP1 Suppression in Glioblastoma In glioblastoma (GBM) models, this compound downregulated the master lipid metabolism regulator SREBP1. Exogenous SREBP1 expression alleviated this compound-induced apoptosis and suppression of cell viability. This compound was shown to inhibit GBM growth by suppressing SREBP1-mediated lipid metabolism [5].
The following diagram synthesizes these mechanisms into a unified signaling pathway.
Unified Signaling Pathways of this compound
Here is a summary of key experimental data and methodologies from recent studies.
| Parameter | Prostate Cancer Study [4] | Glioblastoma Study [5] |
|---|---|---|
| Proliferation (IC₅₀) | Inhibited | 40 - 500 nM (range across tumor cell lines) |
| Apoptosis | Induced | Induced |
| Cell Cycle | G2/M arrest (via CHK1 pathway) | G2/M arrest |
| Migration/Invasion | Inhibited migration | Inhibited migration & invasion |
| Key Downstream Effects | EPHA2 inhibition | SREBP1 suppression; disrupted lipid metabolism |
| In Vivo Efficacy | Inhibited tumor growth | Inhibited tumor growth in orthotopic models |
Cell Viability Assay (Glioblastoma Study) [5]
Apoptosis & Cell Cycle Analysis (Prostate Cancer & GBM Studies) [4] [5]
Migration & Invasion Assays (GBM Study) [5]
In Vivo Validation (GBM Study) [5]
Several factors can cause variability in this compound experiments. Below is a guide to identifying and resolving these issues.
| Problem | Possible Cause | Solution |
|---|
| Low Potency / High IC₅₀ | Cell-type specific mechanisms; Off-target effects at high concentrations [4] [5] [3] | 1. Verify target expression in your model. 2. Test in models with known sensitivity (e.g., PC3, HL60) [3]. 3. Use a dose range of 40-500 nM as a starting point [3]. | | Inconsistent Apoptosis | Varying dependence on pathways (Aurora vs. non-Aurora) [4] [5] | 1. Confirm G2/M arrest via flow cytometry and pH3 staining [5]. 2. Investigate alternative relevant targets like EPHA2 or SREBP1 in your model [4] [5]. | | Variable In Vivo Results | Inefficient drug delivery; Tumor model limitations [5] | 1. Use validated orthotopic models [5]. 2. Monitor pharmacokinetics if possible. | | Poor Solubility | DMSO stock concentration too high | Prepare fresh stock solutions in DMSO. The solubility in DMSO is 93 mg/mL [3]. |
The most consistent information on vehicle preparation for TAK-901 points to the use of DMSO for creating stock solutions.
| Aspect | Recommended Specification |
|---|---|
| Primary Solvent | DMSO [1] [2] |
| Stock Concentration | 10 mM to 93 mg/mL (184.29 mM) in DMSO has been reported [1] [2] |
| Solubility in DMSO | 65 mg/mL (128.80 mM) [1] to 93 mg/mL [2] |
| Sonication | Recommended to achieve full dissolution [2] |
| Solubility in Ethanol | < 1 mg/mL (insoluble or slightly soluble) [2] |
Here are answers to common experimental questions based on published studies.
Q1: How should I store this compound stock solutions?
Q2: What is a common in-vitro workflow for testing this compound?
| Target | Reported IC50 (nM) | Source / Context |
|---|---|---|
| Aurora B | 15 [1] [2] | Biochemical assay |
| Aurora A | 21 [1] [2] | Biochemical assay |
| c-Src | 1.3 [2] | Biochemical assay |
| JAK3 | 1.2 [2] | Biochemical assay |
| YES1 | < 2.0 [2] | Biochemical assay |
| FGR | < 2.0 [2] | Biochemical assay |
| Cellular EC50 (pHistone H3) | 160 (in PC3 cells) [1] | Pharmacodynamic marker in cells |
Problem: Precipitate forms in the stock solution or working dilution.
Problem: Lack of expected biological effect in my assay.
Problem: High background toxicity in the vehicle control group.
This compound is a novel, potent multi-targeted inhibitor of Aurora Kinase A and B, with IC₅₀ values of 21 nM and 15 nM, respectively [1]. It induces polyploidy in cancer cells by disrupting mitosis and ultimately leads to cell death [1] [2].
The diagram below illustrates the primary mechanism by which this compound triggers cell death.
When designing your cell death assay with this compound, you need to optimize several parameters. The table below summarizes findings from various studies to guide your experimental setup.
| Parameter | Recommended Range / Observation | Context & Cell Type |
|---|---|---|
| Working Concentration | 40 - 500 nM (IC₅₀ range for viability reduction) [1] | Various human cancer cell lines [1]. |
| Treatment Duration | 72 hours (for proliferation/viability assays) [2] | HCT116, SW480, and other cancer cell lines [2]. |
| Key Readouts | - Caspase-3/7 Activation (Apoptosis) [2]
This protocol provides a detailed methodology for measuring apoptosis in cells treated with this compound, based on the referenced studies [2].
Here are solutions to common issues you might encounter when running cell death assays with this compound.
Unexpectedly low cell death is observed.
The assay shows high variability or inconsistent results between replicates.
How can I confirm that this compound is on-target in my cell model?
A synergistic combination with BCL-xL inhibition is being explored. What is the mechanistic rationale?
Q1: What is the most documented synergistic drug combination with TAK-901? The most validated synergistic combination for this compound is with inhibitors of B-cell lymphoma-extra large (BCL-xL) [1] [2]. This synergy is not limited to a single cancer type and has been observed in various cancer cell lines.
Q2: What is the biological mechanism behind this synergy? The synergy arises from a synthetic lethal interaction. This compound, as an Aurora B kinase inhibitor, causes cells to become polyploid (containing multiple sets of chromosomes). These polyploid cells are selectively vulnerable to the inhibition of BCL-xL [1] [2].
The mechanistic pathway can be summarized as follows:
In this pathway, this compound induces active BAX, a pro-apoptotic protein. BCL-xL is an anti-apoptotic protein that normally counteracts BAX. When BCL-xL is inhibited, it cannot protect the cell, leading to the initiation of apoptosis (programmed cell death) [1] [2].
Q3: What methods are used to quantify the synergy between this compound and other drugs? Researchers use several quantitative models to assess synergy. The choice of model can depend on the drugs' mechanisms of action [3] [4].
Table: Common Drug Synergy Scoring Models
| Model | Best Use Case | Core Principle |
|---|---|---|
| Bliss Independence [4] [5] | Drugs with distinct/different mechanisms of action. | Assumes drugs act independently; synergy is an "excess over expected" effect. [4] |
| Loewe Additivity [3] [4] | Drugs with similar/overlapping mechanisms of action. | Assumes a drug is combined with itself; tests for dose equivalence. [3] |
| ZIP (Zero Interaction Potency) [4] | High-throughput screening across multiple concentrations. | A hybrid model that integrates concepts from both Bliss and Loewe. [4] |
| HSA (Highest Single Agent) [4] | Quick, conservative validation. | Compares the combination's effect to the stronger of the two single agents. [4] |
The study on this compound and BCL-xL inhibition used a method called Delta Plot Analysis, which can incorporate both the Bliss Independence and Loewe Additivity models to determine synergy [2].
Q4: What are the detailed protocols for key experiments?
Protocol 1: Cell Viability and Synergy Screening This protocol is used to generate data for synergy calculations like the Bliss or Loewe models [2] [5].
Protocol 2: Apoptosis Detection via Caspase-3/7 Assay This protocol confirms that the synergy leads to increased programmed cell death [2].
Protocol 3: Detecting Active BAX by Immunoprecipitation This protocol investigates the mechanistic step of BAX activation [2].
| Problem | Possible Cause | Solution |
|---|---|---|
| High variability in synergy scores | Edge effects in plate; inconsistent cell seeding. | Use intermediate plates for compound dilution, ensure uniform cell seeding, and use plate seals to prevent evaporation [2]. |
| Weak synergy or additive effect | Incorrect drug ratio or concentration range. | Perform a preliminary checkerboard assay to find the optimal effective concentration ranges for the combination. |
| No apoptosis detected despite viability loss | Alternative cell death mechanism (e.g., necrosis, senescence). | Investigate other death markers. Also, check the induction of polyploidy via DNA content analysis (flow cytometry) to confirm this compound is working [1] [6]. |
| BAX activation not detected in immunoprecipitation | Antibody specificity; low expression of BAX. | Validate the 6A7 antibody with a positive control. Check total BAX levels in the whole-cell lysate to ensure it is expressed in your cell line [2]. |
The overall workflow for establishing a synergistic combination, from screening to mechanistic validation, follows a logical sequence:
| Feature | TAK-901 | AZD1152-HQPA (Barasertib) |
|---|---|---|
| Primary Target | Aurora B Kinase (multitargeted) [1] | Aurora B Kinase (highly selective) [2] |
| Biochemical Potency (Ki/IC₅₀) | Time-dependent, tight-binding inhibitor of Aurora B [1] | Ki = 0.36 nM for Aurora B; >1,300 nM for Aurora A [2] |
| Selectivity Profile | Inhibits Aurora B > Aurora A; in cells, potently inhibits FLT3, FGFR2, and other kinases [1] | Highly selective for Aurora B over Aurora A; high selectivity across a panel of 50+ other kinases [2] |
| Cellular EC₅₀ | 40 - 500 nM (cell proliferation, various cancer lines) [1] | Induces polyploidy at low nM concentrations [2] [3] |
| Key Cellular Phenotypes | Suppresses histone H3 phosphorylation; induces polyploidy and cell death [1] | Induces polyploidy, cell cycle disruption, and apoptosis [2] [4] [5] |
| In Vivo Activity | Potent activity in solid tumor and leukemia xenografts; complete regression in an ovarian cancer model [1] | Efficacy in xenograft models of leukemia, pancreatic, and colon cancer; enhances effectiveness of gemcitabine/oxaliplatin [2] |
| Combination Potential | Synergizes with BCL-xL inhibition (e.g., ABT-263) by inducing active BAX [6] | Synergizes with chemotherapeutics (gemcitabine, oxaliplatin) and SRC/BCL-ABL inhibitors (e.g., Dasatinib) [2] [3] |
| Clinical Status | Entered Phase I clinical trials [1] | Evaluated in Phase I/II trials for acute myeloid leukemia (AML) [2] |
The comparative data is derived from standardized preclinical experiments. Key methodologies used to generate the data in the table are outlined below.
Researchers typically use a suite of assays to characterize the effects of Aurora B inhibitors:
The following diagram illustrates the core mechanism of Aurora B inhibition and the distinct synergistic relationships identified for this compound and AZD1152-HQPA.
The core mechanism shows that both inhibitors disrupt the Chromosomal Passenger Complex, leading to polyploidy. The synergy pathways highlight key research findings:
For researchers designing studies, the choice between these inhibitors may depend on the specific scientific question.
| Attribute | Details for this compound | Supporting Experimental Data / Context |
|---|
| Primary Target & IC₅₀ | Aurora A: 21 nM Aurora B: 15 nM [1] | In vitro kinase assays; tight-binding, time-dependent inhibition, particularly of Aurora B [2] [1]. | | Other Key Kinases Targeted | FLT3, FGFR2, JAK3, c-Src, CLK2, FGR, YES1 [2] [1] | Biochemical panels show multi-kinase inhibition. In cells, potently inhibits Flt3/FGFR2 autophosphorylation [2]. | | Cellular Antiproliferative IC₅₀ | 40 - 500 nM (across various human cancer cell lines) [2] [1] | Cell proliferation assays (e.g., CellTiter-Glo) in solid and hematological tumor models [2]. | | Key Cellular Phenotype | Suppression of Histone H3 phosphorylation; induction of polyploidy [2] [1] | Immunofluorescence/flow cytometry in PC3 prostate cancer and HL60 leukemia cells [2]. | | In Vivo Efficacy | Potent activity in rodent xenografts; complete regression in A2780 ovarian model [2] | Pharmacodynamic responses correlated with this compound retention in tumor tissue [2]. | | Clinical Stage | Phase I (Clinical trials completed in patients with advanced cancers or hematologic malignancies) [2] [1] | |
To ensure reproducibility, here are the methodologies behind the key findings for this compound.
The following diagram illustrates the core mitotic pathway regulated by Aurora kinases and the primary point of inhibition for this compound.
As shown, Aurora A (AURKA) and Aurora B (AURKB) have distinct but coordinated roles in mitosis [4] [5]. This compound's primary cellular phenotype—polyploidy—is a direct consequence of Aurora B inhibition, which disrupts the spindle assembly checkpoint and prevents proper chromosome segregation and cytokinesis [2] [3].
The table below summarizes the experimental data on this compound's efficacy from recent studies.
| Cancer Type | Experimental Model | Key Efficacy Findings | Proposed Primary Mechanism | Supporting Citation |
|---|---|---|---|---|
| Glioblastoma | In vitro (cell lines, GSCs); in vivo (orthotopic mouse models) | Reduced cell viability, self-renewal, migration, invasion; induced apoptosis & cell cycle arrest; inhibited tumor growth in vivo. | Aurora kinase inhibition; suppression of SREBP1-mediated lipid metabolism. [1] | [1] |
| Prostate Cancer | In vitro (cell lines) | Inhibited proliferation, colony formation, migration; induced apoptosis and G2/M-phase cell cycle arrest. | Inhibition of Aurora B; novel identification as an EPHA2 inhibitor. [2] | [2] |
| Merkel Cell Carcinoma (MCC) | In vitro (cell lines); in vivo (xenograft models) | Selectively reduced viability of virus-positive MCC; identified as a top hit in high-throughput screen. | Aurora kinase B (AURKB) inhibition. [3] | [3] |
| Lymphoma & Other Hematologic Cancers* | Early-phase clinical trials | Used in clinical trials studying treatment of lymphoma, myelofibrosis, and multiple myeloma. | Multi-kinase inhibition (Aurora A/B, JAK, Src family kinases). [4] [5] | [4] [5] |
| Pan-Cancer Immunomodulatory Effect | Computational prediction & in vitro validation (single-cell transcriptomics) | Identified as a novel candidate for upregulating MHC-I expression, potentially enhancing immune recognition of tumors. | Aurora kinase inhibition (predicted mechanism for immune effect). [6] | [6] |
*Note: Clinical trial status is listed as "completed," but specific efficacy results from these trials are not detailed in the available sources. [4]
To help interpret the data, here are the methodologies used in the key studies cited above.
This compound primarily functions as a multi-kinase inhibitor. Its main targets and downstream effects are illustrated in the pathway below.
This compound is a potent and multi-targeted inhibitor of Aurora kinases, which are essential regulators of cell division [1] [2].
The following diagram illustrates the mechanism by which this compound treatment leads to polyploidy:
This polyploid state is typically unstable and can lead to cell death; however, some polyploid cells may survive, creating a vulnerability that can be targeted with combination therapies [3] [4].
The table below categorizes this compound alongside other known inducers of polyploidy, highlighting their primary targets and mechanisms.
| Inhibitor / Agent | Primary Target | Mechanism of Polyploidy Induction |
|---|---|---|
| This compound [1] [3] | Aurora A, Aurora B, and other kinases | Forces mitotic exit without cytokinesis by disrupting chromosome segregation and silencing the spindle assembly checkpoint. |
| Dimethylfasudil (diMF) [5] | Primarily Aurora Kinase A (AURKA) | Promotes features of terminal differentiation, including polyploidization, particularly in megakaryocytes. |
| SU6656 [5] | Src family kinases, Aurora kinases | A multi-kinase inhibitor identified for its ability to potently induce polyploidization. |
| Histone Deacetylase (HDAC) Inhibitors (e.g., SAHA) [6] | HDAC | Disrupts gene expression and cell cycle control, leading to polyploidy, especially in cells with non-functioning p53 or p21. |
| 14-3-3γ Overexpression [7] | Cell cycle regulators | Promotes endoreduplication, where cells skip mitosis and undergo repeated DNA synthesis, leading to mononucleated polyploid cells. |
Based on the available data, several features distinguish this compound:
According to the 2022 study on Glioblastoma (GBM), researchers used specific methods to confirm that TAK-901 induces apoptosis. The table below outlines these validated methods and other commonly used apoptosis assays for comparison [1].
| Assay/Method | Experimentally Validated for this compound? | Key Readout / Principle | Application in this compound Study |
|---|---|---|---|
| Cell Viability Assays | Yes (in GBM cells & GSCs) [1] | Measures metabolic activity/ATP levels as a proxy for cell number. | Confirmed this compound reduces cell viability [1]. |
| Apoptosis Assays | Yes [1] | Detects biochemical hallmarks of apoptosis. | Directly confirmed this compound induces programmed cell death [1]. |
| Cell Cycle Analysis | Yes [1] | Measures DNA content to determine cell cycle phase distribution. | Showed this compound causes cell cycle arrest [1]. |
| Western Blotting | Yes [1] | Detects specific proteins and their cleavage products. | Used for mechanistic studies; detailed target not specified [1]. |
| Annexin V Staining | Not explicitly mentioned | Binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane in early apoptosis [2] [3]. | Not stated, but a standard method for early apoptosis detection. |
| TUNEL Assay | Not explicitly mentioned | Labels DNA fragmentation, a late-stage apoptotic event [2]. | Not stated, but a classic method for detecting late apoptosis. |
| Caspase Activity Assays | Not explicitly mentioned | Measures the enzymatic activity of caspase executioners [4]. | Not stated, but used to confirm activation of the apoptotic machinery. |
For researchers looking to replicate these findings, here is a deeper dive into the protocols for key apoptosis detection methods.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry: This is a standard protocol for detecting early apoptosis. Cells are stained with Annexin V-FITC and PI to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations [2] [3].
TUNEL Assay for DNA Fragmentation: This method detects DNA strand breaks that occur during apoptosis.
The following diagram illustrates the mechanism by which this compound is reported to trigger apoptosis in Glioblastoma cells, based on the findings of the research study [1].
The research indicates that this compound exerts its pro-apoptotic effect through a kinase inhibition → metabolic reprogramming axis [1]. The key mechanistic insight is that this compound, by inhibiting Aurora kinases, leads to the downregulation of the transcription factor SREBP1 [1]. This, in turn, suppresses crucial lipid metabolism pathways in GBM cells, ultimately inducing apoptosis [1]. Overexpression of SREBP1 was shown to alleviate this compound-mediated cell death, confirming its central role in this mechanism [1].
The validation of this compound's pro-apoptotic effect through these methods solidifies its potential as a therapeutic candidate for GBM [1]. The discovery that its effect is mediated through the disruption of SREBP1-mediated lipid metabolism highlights a vulnerability in cancer cells and opens up new avenues for therapy [1].
TAK-901 is a multitargeted Aurora kinase inhibitor derived from a novel azacarboline chemotype. Its key characteristic is a time-dependent, tight-binding inhibition of Aurora B, and to a lesser extent, Aurora A [1] [2].
The table below summarizes its primary biochemical characteristics:
| Parameter | Description / Value |
|---|---|
| Primary Target | Aurora B kinase [1] [3] |
| Inhibition Type | Time-dependent, tight-binding [1] [2] |
| Reported IC₅₀ (Biochemical) | Aurora B: 15 nM; Aurora A: 21 nM [2] |
| Dissociation Half-life | ~920 minutes from Aurora B-INCENP complex [1] [2] |
| Affinity Constant (Kᵢ) | 0.02 nM for Aurora B-INCENP [2] |
This tight-binding mechanism means that this compound dissociates very slowly from its target, leading to a prolonged inhibitory effect. This is a key differentiator from simple, rapidly reversible inhibitors [1].
Consistent with Aurora B inhibition, this compound produces specific and predictable cellular phenotypes, which serve as key biomarkers for its activity [1] [4] [5].
While this compound is described as "multitargeted," its cellular activity is largely driven by Aurora B inhibition [3].
| Context | Selectivity Observation |
|---|---|
| Biochemical Assays | Inhibits multiple kinases (e.g., FLT3, FGFR2, Src family kinases) with IC₅₀ values similar to Aurora A/B [1] [2]. |
| Cellular Assays | Potently inhibits only a few kinases besides Aurora B, primarily FLT3 and FGFR2, as measured by suppression of their autophosphorylation [1]. The IC₅₀ for cellular Src and Bcr-Abl was about 20-fold weaker than for Aurora B [2]. |
The table below places this compound in context with other Aurora kinase inhibitors discussed in the literature. Note that direct, head-to-head comparative data from the same study is limited.
| Inhibitor | Reported Primary Target | Key Characteristics & Clinical Status |
|---|---|---|
| This compound | Aurora A/B (Multitargeted) | Time-dependent, tight-binding Aurora B inhibitor; has entered Phase I clinical trials [1] [2]. |
| AZD1152 (Barasertib) | Aurora B (Selective) | A highly selective Aurora B inhibitor; prodrug converted to active barasertib-hQPA; extensively studied in clinical trials, especially for AML [6] [7]. |
| Alisertib (MLN8237) | Aurora A (Selective) | A selective Aurora A inhibitor; has undergone broad clinical evaluation [6] [7]. |
| VX-680 (Tozasertib) | Pan-Aurora (A, B, C) | One of the first clinically tested Aurora inhibitors; potently inhibits all three Aurora kinases [6]. |
A systematic profiling of inhibitors noted that AZD1152-HQPA is considered an excellent tool for selective Aurora B inhibition, while selective inhibition of Aurora A in cells remains more challenging [6].
The search results provide details on some key experimental approaches used to characterize this compound:
The following diagram illustrates the cellular mechanism of this compound and the phenotypic consequences of Aurora B inhibition, based on the described research:
This compound advanced into Phase I clinical trials for a diverse range of cancers, including advanced solid tumors, lymphomas, and leukemias [1] [2]. While its clinical development appears to have halted after Phase I, it remains a valuable tool compound in research.
Recent studies (as of 2022) have continued to use this compound preclinically to investigate the therapeutic potential of Aurora kinase inhibition in areas like glioblastoma, where it was shown to suppress tumor growth by inhibiting lipid metabolism via the SREBP1 pathway [5].
The data below is sourced from a 2013 preclinical study that characterized this compound [1].
| Aspect | Experimental Findings for this compound |
|---|---|
| In Vitro Anti-proliferative Effect | Inhibited cell proliferation in various human cancer cell lines, with effective concentration (EC) values ranging from 40 to 500 nmol/L [1]. |
| In Vivo Efficacy | Exhibited potent activity in rodent xenografts; complete regression was observed in the ovarian cancer A2780 model [1]. |
| Mechanism of Action (Biomarker) | Suppressed cellular histone H3 phosphorylation and induced polyploidy, consistent with Aurora B kinase inhibition [1]. |
| Pharmacodynamic Response | In vivo studies showed that the anti-tumor effect correlated with pharmacodynamic responses (e.g., histone H3 phosphorylation suppression) and retention of this compound in tumor tissue [1]. |
| Kinase Selectivity in Cells | In biochemical assays, inhibited a broad panel of kinases. In intact cells, potently inhibited Aurora B, FLT3, and FGGR2 [1]. |
The key experiments from the 2013 study [1] that support the data in the table above are summarized below.
The following diagram illustrates the proposed mechanism of this compound action based on the retrieved study, which highlights its role as a multitargeted Aurora B kinase inhibitor [1].
While a direct, data-to-data comparison with this compound is not possible, it is important to contextualize it within the current paradigm of ovarian cancer treatment [2].
The promising preclinical data for this compound must be interpreted with caution.
The table below summarizes the key details from the identified Phase I clinical trial:
| Trial Aspect | Details |
|---|---|
| Protocol Number | 09-243 [1] |
| Phase | I [1] |
| Status | Not enrolling (Completed) [1] |
| Primary Objectives | Evaluate safety, determine Maximum Tolerated Dose (MTD), identify recommended Phase 2 dose and infusion duration, describe pharmacokinetics [1] |
| Reported Results | Not publicly available [1] |
Although clinical trial results are not published, recent preclinical studies have explored this compound's mechanisms and potential. The tables below summarize key experimental findings and the methodologies used in this research.
| Study Focus | Key Finding | Proposed Mechanism |
|---|---|---|
| Glioblastoma (GBM) & Lipid Metabolism | This compound inhibits GBM cell growth in vitro and in vivo [2]. | Suppresses SREBP1 (a master lipid metabolism regulator), disrupting fatty acid and cholesterol synthesis crucial for cancer cell growth [2]. |
| Prostate Cancer | This compound investigated as a novel EPHA2 inhibitor [3]. | Suggests an alternative mechanism beyond Aurora kinase inhibition, targeting the Ephrin receptor EPHA2 [3]. |
Researchers used the following methods to investigate this compound in glioblastoma models [2]:
The diagram below illustrates the mechanism of action of this compound identified in a preclinical glioblastoma study, based on the provided research [2].